Ladarixin

Catalog No.
S532357
CAS No.
849776-05-2
M.F
C11H12F3NO6S2
M. Wt
375.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ladarixin

CAS Number

849776-05-2

Product Name

Ladarixin

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate

Molecular Formula

C11H12F3NO6S2

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

solubility

Soluble in DMSO, not in water

Synonyms

2'-((4'-trifluoromethanesulfonyloxy)phenyl)-N-methanesulfonylpropionamide, DF 2156A, DF 2156Y, DF-2156A, DF-2156Y, DF2156A, DF2156Y, ladarixin

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

The exact mass of the compound Ladarixin is 375.0058 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Modulation of Inflammation

Ladarixin exhibits anti-inflammatory properties. Research suggests it can suppress the production of pro-inflammatory cytokines and chemokines, molecules involved in the inflammatory response []. This makes it a potential candidate for studying its therapeutic effects in conditions marked by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Regulation of Immune Response

Studies indicate Ladarixin's ability to modulate the immune system. It has been shown to reduce the infiltration of immune cells into specific tissues, potentially impacting autoimmune diseases where the body's immune system attacks healthy tissues []. Further research is needed to explore its potential in this area.

Cancer Research

Ladarixin's role in cancer research is also being investigated. Some studies suggest it may play a part in reducing the migration of cancer cells, a crucial step in metastasis (the spread of cancer) []. Additionally, it might influence the tumor microenvironment, the ecosystem surrounding a tumor that can promote cancer progression.

Ladarixin is a small molecule compound that acts as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2, which are involved in various inflammatory processes and tumor progression. It is particularly noted for its ability to inhibit the migration of polymorphonuclear leukocytes (PMNs) in response to interleukin-8 (IL-8), thereby potentially mitigating tissue damage and inflammation associated with various diseases, including cancer and diabetes . The chemical structure of Ladarixin is characterized by its trifluoromethanesulfonate group, and its chemical formula is C₁₁H₁₂F₃N₁O₆S₂, with a molecular weight of approximately 375.33 g/mol .

That create its unique structure. While detailed synthetic routes are not extensively documented in the available literature, it typically includes the formation of the trifluoromethanesulfonate moiety and the coupling of various functional groups to achieve the desired pharmacological properties. The synthesis is designed to optimize yield and purity suitable for clinical applications .

Ladarixin exhibits significant biological activity in various experimental models. In preclinical studies, it has demonstrated efficacy in reducing melanoma cell motility and inhibiting the progression of tumors by blocking the CXCR1/2 signaling pathway . Furthermore, it has been evaluated in clinical trials for its potential to preserve beta-cell function in patients with newly diagnosed type 1 diabetes, although results indicated no significant long-term benefits on C-peptide production . Additionally, Ladarixin has shown promise in ameliorating insulin resistance in adipocytes by improving insulin signaling and reducing inflammation .

Ladarixin is currently under investigation for several therapeutic applications:

  • Cancer Treatment: As a dual CXCR1/2 inhibitor, it is being explored for its potential to inhibit tumor progression and metastasis.
  • Type 1 Diabetes: Clinical trials are assessing its ability to maintain beta-cell function in newly diagnosed patients.
  • Inflammatory Diseases: Its role in modulating inflammation makes it a candidate for treating conditions characterized by excessive inflammatory responses .

Studies have shown that Ladarixin interacts specifically with CXCR1 and CXCR2 receptors. Its inhibitory effects on these receptors can alter neutrophil trafficking and reduce inflammation in various models. In vitro studies indicate that Ladarixin can significantly inhibit PMN migration induced by IL-8, which is critical for managing inflammatory responses . Additionally, research suggests that it may influence other cellular pathways involved in insulin signaling and inflammation .

Ladarixin shares similarities with other chemokine receptor inhibitors but stands out due to its dual action on both CXCR1 and CXCR2. Below are some comparable compounds:

Compound NameMechanismUnique Features
ReparixinCXCR1/2 inhibitorNon-competitive allosteric inhibitor
MaravirocCCR5 antagonistPrimarily used for HIV treatment
PlerixaforCXCR4 antagonistUsed for mobilizing stem cells

Ladarixin's unique affinity for CXCR2 (over 100-fold higher than for CXCR1) enhances its therapeutic profile, making it particularly effective in conditions where both receptors play a role .

Ladarixin (C₁₁H₁₂F₃NO₆S₂) is a small molecule with a molecular weight of 375.33 g/mol. Its structure features a chiral center at the C-7 position, conferring absolute stereochemistry ((R)-configuration). The molecule comprises two distinct sulfonate groups: a trifluoromethanesulfonate moiety linked to a phenyl ring and a methylsulfonamide group attached to a propan-2-yl backbone. Key structural elements include:

  • Aromatic core: A para-substituted phenyl ring.
  • Electron-withdrawing groups: Trifluoromethanesulfonate (CF₃SO₃⁻) and methylsulfonamide (CH₃SO₂NH⁻).
  • Stereochemical specificity: The (R)-configuration at C-7 is critical for binding to CXCR1/2 receptors.

The SMILES notation is C[C@@H](C(=O)NS(C)(=O)=O)C1=CC=C(OS(=O)(=O)C(F)(F)F)C=C1, and the InChIKey is DDLPYOCJHQSVSZ-SSDOTTSWSA-N.

Table 1: Molecular characteristics of Ladarixin

PropertyValueSource
Molecular formulaC₁₁H₁₂F₃NO₆S₂
Exact mass375.0058 Da
Defined stereocenters1
Topological polar surface area106.61 Ų

Synthetic Pathways and Manufacturing Processes

Ladarixin is synthesized through a multi-step route involving:

  • Acylation: 3-Nitrosalicylic acid undergoes thionyl chloride-mediated acylation to form an acyl chloride intermediate.
  • Condensation: Reaction with dimethylamine hydrochloride yields a nitro-substituted amide.
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an aniline.
  • Nucleophilic substitution: The aniline reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione to install the sulfonate groups.
  • Chiral resolution: Chromatographic separation ensures enantiomeric purity of the (R)-isomer.

Critical process parameters include:

  • Temperature control: <5°C during acylation to prevent side reactions.
  • Catalyst loading: 10% Pd/C for efficient nitro reduction.
  • Solvent selection: Dichloromethane (DCM) for nucleophilic substitutions.

Industrial-scale production by Dompé Farmaceutici employs telescoped steps to minimize intermediate isolation, improving yield (>75%) and reducing waste.

Physicochemical Properties and Stability Analysis

Solubility and Partitioning

  • Solubility:
    • DMSO: 75 mg/mL (199.81 mM)
    • Ethanol: 75 mg/mL (199.81 mM)
    • Water: Insoluble.
  • LogP: 2.51 (predicted), indicating moderate lipophilicity.
  • pKa: 4.0 (sulfonamide proton).

Stability Profile

  • Thermal stability: Stable at 25°C for ≥1 month; degradation <2% under accelerated conditions (40°C/75% RH).
  • Photostability: Degrades by 15% after 48 hr under UV light (λ = 254 nm).
  • Hydrolytic susceptibility: Stable in pH 4–8 buffers; rapid hydrolysis occurs at pH >10 due to sulfonate ester cleavage.

Table 2: Pharmacokinetic-relevant physicochemical data

ParameterValueSource
Plasma protein binding99.8%
Plasma half-life16.9–17.1 hr (humans)
AUC₀–t (400 mg dose)1,533–1,678 μg·h/mL

The chiral center at C-7 confers stability against racemization under physiological conditions (ΔG‡ >25 kcal/mol). Crystalline polymorph Form I (melting point: 189–191°C) is the preferred solid-state form for formulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

375.00581394 g/mol

Monoisotopic Mass

375.00581394 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DEH7Q6472O

Drug Indication

Treatment of type I diabetes mellitus

Other CAS

849776-05-2

Wikipedia

Ladarixin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024
1: Citro A, Valle A, Cantarelli E, Mercalli A, Pellegrini S, Liberati D,
2: Carreira EU, Carregaro V, Teixeira MM, Moriconi A, Aramini A, Verri WA Jr,

Explore Compound Types